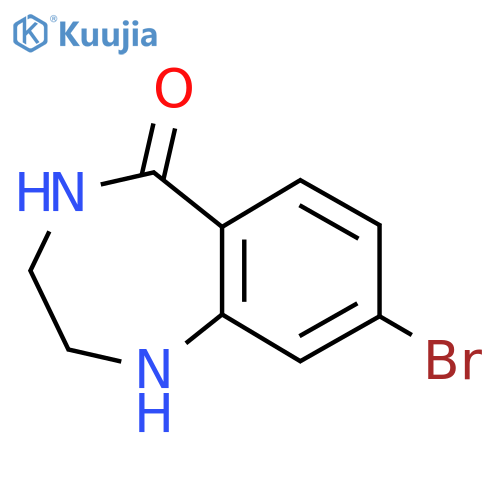Cas no 1379324-91-0 (8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one)

1379324-91-0 structure
商品名:8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
CAS番号:1379324-91-0
MF:C9H9BrN2O
メガワット:241.084561109543
MDL:MFCD16657835
CID:3044905
PubChem ID:59548554
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
- 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- 8-Bromo-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
- VEGQVKQLPZPWOM-UHFFFAOYSA-N
- AK531561
- Z1993522647
- 1379324-91-0
- C9H9BrN2O
- 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
- SCHEMBL3065999
- DB-208096
- C72522
- SY345366
- AKOS026506242
- CS-0187279
- MFCD16657835
- EN300-196407
- DS-19102
-
- MDL: MFCD16657835
- インチ: 1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
- InChIKey: VEGQVKQLPZPWOM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(NCCNC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 239.98983g/mol
- どういたいしつりょう: 239.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB528529-100 mg |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one; . |
1379324-91-0 | 100mg |
€438.80 | 2023-06-14 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK323-50mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 97% | 50mg |
728.0CNY | 2021-07-12 | |
| TRC | B998995-10mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 10mg |
$ 95.00 | 2022-06-06 | ||
| Chemenu | CM249134-1g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 1g |
$*** | 2023-03-31 | |
| Alichem | A019094894-1g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 1g |
637.00 USD | 2021-06-17 | |
| TRC | B998995-5mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 5mg |
$ 70.00 | 2022-06-06 | ||
| Enamine | EN300-196407-0.1g |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 0.1g |
$258.0 | 2023-09-17 | ||
| Chemenu | CM249134-1g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 1g |
$608 | 2021-06-17 | |
| Chemenu | CM249134-5g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 5g |
$1543 | 2021-06-17 | |
| eNovation Chemicals LLC | D759389-250mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 97% | 250mg |
$400 | 2024-06-06 |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1379324-91-0 (8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one) 関連製品
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379324-91-0)8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

清らかである:99%
はかる:5g
価格 ($):1889.0